molecular formula C18H22N4O2S B7461431 2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide

2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide

Numéro de catalogue B7461431
Poids moléculaire: 358.5 g/mol
Clé InChI: KPPVXYPEETWPEH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is also known as PF-06463922 and is a potent and selective inhibitor of the receptor tyrosine kinase (RTK) c-MET.

Mécanisme D'action

PF-06463922 inhibits c-MET by binding to the ATP-binding site of the kinase domain of c-MET, thereby preventing the activation of downstream signaling pathways that are involved in cancer cell growth, invasion, and metastasis. The inhibition of c-MET by PF-06463922 has been shown to lead to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
PF-06463922 has been shown to have potent antitumor activity in preclinical models of various cancers. It has been shown to inhibit tumor growth and metastasis, as well as to induce tumor cell death. PF-06463922 has also been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using PF-06463922 in lab experiments include its potent and selective inhibition of c-MET, which makes it a valuable tool for studying the role of c-MET in cancer cell growth, invasion, and metastasis. However, the limitations of using PF-06463922 in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Orientations Futures

There are several future directions for the study of PF-06463922. One direction is the further study of its safety and efficacy in humans, which will be necessary before it can be used as a therapeutic agent. Another direction is the study of its potential as a combination therapy with other anticancer agents, which may enhance its antitumor activity. Additionally, the study of its potential as a therapeutic agent for other diseases, such as fibrosis and inflammatory disorders, may also be an area of future research.

Méthodes De Synthèse

The synthesis of PF-06463922 involves several steps. The first step is the reaction of 2-aminobenzoic acid with 2-chloro-5-nitrobenzenesulfonamide to form 2-(2-chloro-5-nitrobenzenesulfonamido)benzoic acid. The second step involves the reaction of 2-(2-chloro-5-nitrobenzenesulfonamido)benzoic acid with cyclopropylamine to form 2-[4-(cyclopropylamino)benzamido]benzoic acid. The third step involves the reaction of 2-[4-(cyclopropylamino)benzamido]benzoic acid with 2-(bromomethyl)oxolane to form 2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide, which is PF-06463922.

Applications De Recherche Scientifique

PF-06463922 has been studied extensively in scientific research due to its potential as a therapeutic agent for various diseases. It has been shown to inhibit c-MET, which is a receptor tyrosine kinase that plays a crucial role in cancer cell growth, invasion, and metastasis. PF-06463922 has been studied in preclinical models of various cancers, including non-small cell lung cancer, gastric cancer, and hepatocellular carcinoma. It has been shown to have potent antitumor activity and to inhibit tumor growth and metastasis.

Propriétés

IUPAC Name

2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c23-16(19-10-13-4-3-9-24-13)11-25-18-21-15-6-2-1-5-14(15)17(22-18)20-12-7-8-12/h1-2,5-6,12-13H,3-4,7-11H2,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPVXYPEETWPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.